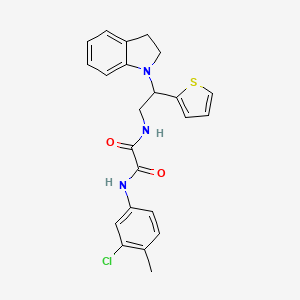

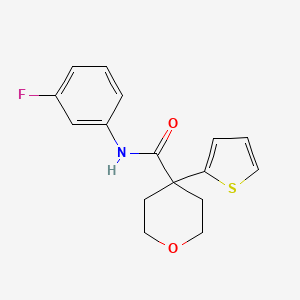

N-(3-fluorophenyl)-4-thiophen-2-yloxane-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

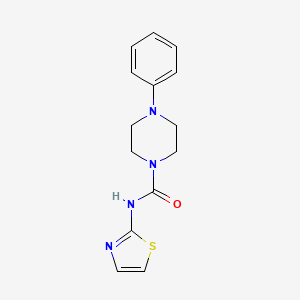

Synthesis Analysis

The synthesis of related compounds involves the reaction of different amines with other chemical entities to form carboxamide derivatives. For instance, the synthesis of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides involves the reaction of 2-{[5-aryl-2-oxofuran-3(2H)-ylidene]amino}thiophene-3-carboxylic acid derivatives with substituted amines . Similarly, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was obtained by reacting thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine . These methods could potentially be adapted for the synthesis of "N-(3-fluorophenyl)-4-thiophen-2-yloxane-4-carboxamide" by choosing appropriate starting materials and reaction conditions.

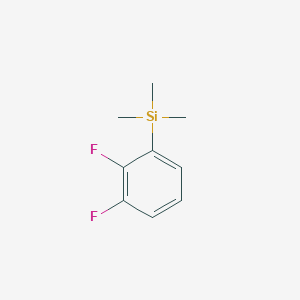

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as X-ray diffraction, IR spectroscopy, and NMR spectroscopy. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined, revealing a chair conformation for the cyclohexane ring and a pseudo-six-membered ring formed by an intramolecular hydrogen bond . The structural and vibrational study of N-(biphenyl-2-thiocarbamoyl)-4-phenylcarboxamide provided insights into the dihedral angles between aromatic rings and the stabilization of molecular conformation by intramolecular hydrogen bonds . These findings can be extrapolated to predict the molecular conformation and stability of "N-(3-fluorophenyl)-4-thiophen-2-yloxane-4-carboxamide."

Chemical Reactions Analysis

The chemical reactivity of similar compounds can be inferred from their interactions with other molecules. For instance, the antimicrobial activity of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was investigated, indicating that the compound has effective antibacterial properties . This suggests that "N-(3-fluorophenyl)-4-thiophen-2-yloxane-4-carboxamide" may also exhibit biological activity, which could be explored in further studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to some extent. The polyamides derived from aromatic compounds with fluorine substituents, such as 2,2-bis[4-(4-amino-2-fluorophenoxy)phenyl]hexafluoropropane, showed good solubility in organic solvents and exhibited high thermal stability . These properties are relevant to the compound of interest, as the presence of a fluorine atom and aromatic rings may confer similar solubility and stability characteristics.

Scientific Research Applications

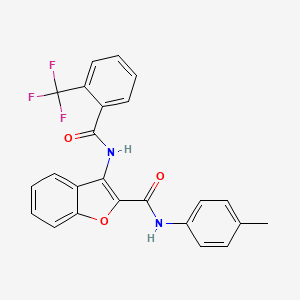

Fluorinated Compounds in Drug Development

Fluorinated compounds, such as fluoroquinolones, are a critical class of antibacterial agents. These compounds have broad-spectrum activity against Gram-positive, Gram-negative, and mycobacterial organisms. Their structure enables them to overcome bacterial resistance mechanisms effectively. The fluoroquinolone ciprofloxacin, for example, is used in treating a wide range of bacterial infections and is considered a bioterrorist weapon against anthrax exposure (Adilson D da Silva et al., 2003).

Fluorinated Compounds in Medical Imaging

Fluorophores, including fluorinated compounds, play a significant role in in vivo cancer diagnosis. Their unique properties allow for real-time detection of cancer using relatively inexpensive and portable equipment. Despite the potential toxicity concerns, the low doses used in molecular imaging probes are typically much lower than the toxic doses described in the literature, making fluorophores like indocyanine green and fluorescein safe for patient administration under specific conditions (Raphael E. Alford et al., 2009).

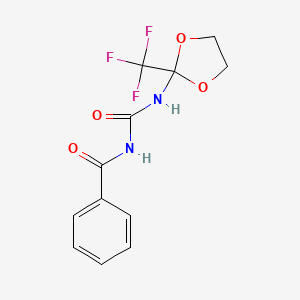

Environmental Impact and Degradation

The environmental fate of polyfluoroalkyl chemicals is a growing concern due to their persistence and toxic profiles. Biodegradation studies, including microbial degradation, offer insights into the environmental impact and potential mitigation strategies for the accumulation of these compounds. Understanding the microbial pathways and the degradation potential of fluorinated compounds is crucial for assessing their environmental risks (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Fluorinated Compounds in Liquid Crystals

Fluorinated liquid crystals exhibit unique properties due to the fluoro substituent's influence, such as modified melting points, mesophase morphology, and physical properties like dielectric anisotropy. These characteristics make fluorinated liquid crystals valuable for applications in displays and advanced materials (M. Hird, 2007).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(3-fluorophenyl)-4-thiophen-2-yloxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO2S/c17-12-3-1-4-13(11-12)18-15(19)16(6-8-20-9-7-16)14-5-2-10-21-14/h1-5,10-11H,6-9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEBCUFSPMSTBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CS2)C(=O)NC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluorophenyl)-4-thiophen-2-yloxane-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyethyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2538071.png)

![(Z)-methyl 2-(6-methyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2538072.png)

![1-(4-((3,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2538083.png)